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Cat. No.: B110525
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Executive Summary

(R)-1-Boc-3-methylpiperazine is a mono-protected, enantiopure diamine scaffold used
extensively to introduce conformational constraint and solubility-enhancing motifs into drug
candidates. Its value lies in the C3-methyl group, which serves two primary functions: it breaks
molecular symmetry to improve target selectivity (particularly in kinases and GPCRs) and
sterically hinders the adjacent nitrogen, modulating metabolic clearance rates.

This guide addresses the critical regiochemical nuances of this scaffold, provides validated
protocols for its functionalization, and outlines its role in structure-activity relationship (SAR)
optimization.

Chemical Profile & Regiochemical Definition

A common source of error in the utilization of this building block is nomenclature confusion
regarding the position of the methyl group relative to the protecting group.

Identity & Properties
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Parameter Specification

IUPAC Name tert-butyl (3R)-3-methylpiperazine-1-carboxylate

(R)-4-N-Boc-2-methylpiperazine; (R)-3-Methyl-

Common Synonyms ) )
1-Boc-piperazine

CAS Number 163765-44-4

Molecular Formula C10H20N202

Molecular Weight 200.28 g/mol

Chirality (R)-enantiomer

Physical State White to off-white low-melting solid or viscous oil
Boiling Point ~268°C (Predicted)

pKa ~8.5 (Free amine, predicted)

Structural Regiochemistry (Critical)

The name "(R)-1-Boc-3-methylpiperazine" implies the following connectivity:
o N1 Position: Protected by tert-butoxycarbonyl (Boc).[2][3]

e C3 Position: Substituted with a Methyl group.[1][4][5][6][71[8][9]

e N4 Position: Free secondary amine.[3]

Structural Consequence: In this isomer, the methyl group is alpha to the free amine (N4). This
creates steric hindrance around the nucleophilic center, which significantly impacts reaction
kinetics compared to unsubstituted piperazine.

o Contrast: The isomer (R)-1-Boc-2-methylpiperazine would have the methyl group alpha to
the protected nitrogen, leaving the free amine unhindered.

Synthetic Routes & Manufacturing
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Understanding the origin of the material is essential for assessing enantiomeric excess (ee)
and potential regioisomeric impurities.

Primary Industrial Route: Regioselective Protection

The most scalable synthesis involves the reaction of (R)-2-methylpiperazine with Di-tert-butyl
dicarbonate (Bocz0).

e Mechanism: (R)-2-methylpiperazine has two nitrogen atoms: N1 (hindered by adjacent
methyl) and N4 (unhindered).

o Selectivity: Under controlled conditions (low temperature, slow addition), Boc20 preferentially
reacts with the less hindered N4.

e Result: The product is chemically 1-Boc-3-methylpiperazine (renumbering N4 to N1 upon
protection).[2]

Visualization: Synthesis & Regioselectivity

The following diagram illustrates the kinetic selectivity that yields the target scaffold.

Transition State A MAJOR PRODUCT
ransition State i i
. - —p»| (R)-1-Boc-3-methylpiperazine
w (Attack via N4 - Unhindered) (Methyl alpha to Free Amine)
(R)-2-Methylpiperazine ; Boc20
(Two distinct N sites) (0°C, DCM) ~_ _ Slow (Steric Clash)
------- > Transition State B MINOR IMPURITY

(Attack via N1 - Hindered) > (R)-1-Boc-2-methylpiperazine
(Methyl alpha to Boc)
Click to download full resolution via product page

Caption: Kinetic control favors protection of the distal nitrogen, yielding the target (R)-1-Boc-3-
methylpiperazine where the free amine is sterically hindered.

Applications in Drug Discovery[1][5][11][12][13]
Conformational Restriction
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Unlike piperazine, which can adopt rapid chair-chair interconversions, the C3-methyl group
locks the (R)-1-Boc-3-methylpiperazine scaffold into a preferred conformation. This reduces
the entropic penalty upon binding to a protein target (e.g., Kinase ATP pockets).

Metabolic Stability

The C3-methyl group blocks a common site of oxidative metabolism (alpha-carbon
hydroxylation) on the piperazine ring. Furthermore, by sterically crowding the N4 nitrogen, it
can reduce N-oxidation or N-dealkylation rates in vivo.

Case Study Applications

» Kinase Inhibitors: Used to solubilize hydrophobic scaffolds (e.g., Palbociclib analogs) while
maintaining selectivity via the chiral methyl contact.

» GPCR Antagonists: The methyl group often discriminates between receptor subtypes (e.qg.,
CCRS5, H3 receptors) by clashing with non-conserved residues in the binding pocket.

Experimental Protocols
Protocol A: N-Alkylation of (R)-1-Boc-3-methylpiperazine

Challenge: The free amine is sterically hindered by the alpha-methyl group. Standard S_N2
conditions may require elevated temperatures or polar aprotic solvents compared to
unsubstituted piperazine.

Scope: Coupling the scaffold to an alkyl halide (R-X).

Materials:

e (R)-1-Boc-3-methylpiperazine (1.0 equiv)[2]

o Alkyl Halide (1.1 equiv)[10]

e K2COs3 (2.0 equiv) or Cs2COs (1.5 equiv for sluggish substrates)
o Acetonitrile (ACN) or DMF (anhydrous)[10]

Step-by-Step Methodology:
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e Preparation: Charge a reaction vial with (R)-1-Boc-3-methylpiperazine (1.0 mmol, 200 mg)
and anhydrous ACN (5 mL).

» Base Addition: Add K2COs (2.0 mmol, 276 mg). If the alkyl halide is secondary or unreactive,
substitute with Cs2COs.

o Alkylation: Add the alkyl halide (1.1 mmol) dropwise.
e Reaction:
o Standard: Stir at 60°C for 4—12 hours.

o Optimization: Due to the alpha-methyl hindrance, if conversion is <50% after 4 hours,
increase temperature to 80°C or switch solvent to DMF.

o Workup: Cool to room temperature. Filter off inorganic salts.[3][5] Concentrate the filtrate
under reduced pressure.

 Purification: Dissolve residue in EtOAc, wash with water/brine. Dry over Naz2S0Oa.[3] Purify
via flash column chromatography (Hexane/EtOAc).

Self-Validating Check:

o TLC/LCMS: Monitor the disappearance of the starting material (MW 200). The product
should show a mass of [200 + Alkyl - Halide].

* NMR: The doublet for the C3-methyl group (approx 1.0-1.2 ppm) should remain distinct. Shift
changes in the alpha-proton signal confirm N-alkylation.

Protocol B: Boc Deprotection (TFA Method)

Scope: Removal of the Boc group to liberate the distal amine for further functionalization.
Methodology:
e Dissolve the N-alkylated intermediate in Dichloromethane (DCM) (0.1 M concentration).

e Coolto 0°C.
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e Add Trifluoroacetic acid (TFA) (10—-20 equiv) dropwise. Note: Large excess is standard to
ensure rapid removal.

e Warm to room temperature and stir for 1-2 hours.
e Quench: Concentrate in vacuo. Azeotrope with toluene (2x) to remove residual TFA.

o Free Base Generation (Optional but Recommended): Redissolve in DCM, wash with
saturated NaHCOs, dry over Na2SOa4, and concentrate.

Visualization: Medicinal Chemistry Workflow

This diagram outlines how this scaffold is integrated into a drug discovery cycle.
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Caption: The workflow typically functionalizes the hindered amine first, utilizing the Boc group
to protect the distal amine until the final coupling steps.

Quality Control & Analytics
Chiral Purity (Enantiomeric Excess)

Ensuring the optical purity of the starting material is vital, as racemization is unlikely during
standard alkylation but possible during harsh coupling conditions.

e Method: Chiral HPLC.
e Column: Chiralpak AD-H or OD-H are standard starting points for Boc-piperazines.
o Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA).

» Specification: >98% ee is standard for pharmaceutical applications.

NMR Characterization

e 'H NMR (CDCls, 400 MHz):
o Methyl Doublet: & ~1.05 ppm (d, J = 6.5 Hz, 3H).
o Boc Singlet: d 1.45 ppm (s, 9H).

o Methine (C3-H): Multiplet around 2.6—2.8 ppm (distinctive due to chiral center).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b110525?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

